Hentriacontanoic acid

Catalog No.
S793727
CAS No.
38232-01-8
M.F
C31H62O2
M. Wt
466.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hentriacontanoic acid

CAS Number

38232-01-8

Product Name

Hentriacontanoic acid

IUPAC Name

hentriacontanoic acid

Molecular Formula

C31H62O2

Molecular Weight

466.8 g/mol

InChI

InChI=1S/C31H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33/h2-30H2,1H3,(H,32,33)

InChI Key

ONLMUMPTRGEPCH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Material Science

  • Self-assembling structures: Hentriacontanoic acid can self-assemble into various structures, including micelles, vesicles, and fibers, due to its amphiphilic nature (having both hydrophilic and hydrophobic regions). These structures find applications in drug delivery, biosensors, and tissue engineering research [].
  • Nanoparticle synthesis: Hentriacontanoic acid can be used as a capping agent or stabilizer during the synthesis of nanoparticles, controlling their size and stability.

Biochemistry and Cell Biology

  • Membrane studies: Hentriacontanoic acid, due to its similarity to certain membrane lipids, can be used to study membrane fluidity, dynamics, and interactions with other molecules.
  • Cellular signaling: Research suggests hentriacontanoic acid might influence cellular signaling pathways, potentially impacting cell proliferation and differentiation.

Environmental Science

  • Biodegradation studies: Hentriacontanoic acid serves as a model compound for studying the biodegradation of long-chain hydrocarbons in the environment, aiding in understanding the fate and impact of these pollutants.

Hentriacontanoic acid, also known as hentriacontylic acid, is a saturated fatty acid with the chemical formula C31H62O2C_{31}H_{62}O_2. It is classified as a long-chain carboxylic acid and is characterized by a linear structure consisting of 31 carbon atoms. This compound can be derived from natural sources such as peat wax and montan wax, and it can also be synthesized from the olefin triacontene-1 through specific

Typical of carboxylic acids:

  • Esterification: It reacts with alcohols to form esters in the presence of an acid catalyst.
  • Reduction: The carboxylic group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form shorter-chain fatty acids.
  • Halogenation: The carboxylic acid group can participate in halogenation reactions, leading to the formation of halogenated derivatives.

These reactions are essential for modifying the compound for various applications in organic synthesis and materials science.

The synthesis of hentriacontanoic acid can be achieved through several methods:

  • Natural Extraction: It can be extracted from natural sources like peat wax and montan wax.
  • Chemical Synthesis:
    • From Triacontene-1: A common synthetic route involves the reaction of triacontene-1 with appropriate reagents to yield hentriacontanoic acid.
    • Carboxylation Reactions: Utilizing carbon dioxide in carboxylation reactions with suitable precursors may also yield this fatty acid .

These methods highlight both natural and synthetic pathways for obtaining this compound.

Hentriacontanoic acid has several potential applications:

  • Biochemical Reagent: It serves as a biochemical reagent in life sciences research, particularly in studies involving fatty acids and lipids .
  • Industrial Uses: Due to its long-chain structure, it may find applications in the production of surfactants, lubricants, and other industrial chemicals.
  • Food Industry: Its antimicrobial properties could make it useful in food preservation.

Interaction studies involving hentriacontanoic acid focus on its behavior in biological systems and its interactions with other compounds. These studies may include:

  • Interaction with Lipid Membranes: Investigating how this fatty acid integrates into lipid bilayers and affects membrane fluidity.
  • Synergistic Effects with Other Fatty Acids: Exploring how it interacts with other long-chain fatty acids to enhance or modify biological activity.

Such studies are crucial for understanding its role in biological systems and potential therapeutic applications.

Hentriacontanoic acid belongs to a class of long-chain fatty acids that share structural similarities. Below is a comparison with some related compounds:

Compound NameMolecular FormulaChain LengthUnique Features
Tetracosanoic AcidC24H48O2C_{24}H_{48}O_224Found in natural waxes; shorter chain than hentriacontanoic acid.
Hexacosanoic AcidC26H52O2C_{26}H_{52}O_226Commonly found in animal fats; slightly shorter chain.
Octacosanoic AcidC28H56O2C_{28}H_{56}O_228Used in cosmetics; longer chain than hentriacontanoic acid.

Uniqueness of Hentriacontanoic Acid

Hentriacontanoic acid's uniqueness lies in its specific chain length of 31 carbon atoms, which differentiates it from other fatty acids mentioned above. This unique structure may confer distinct physical and chemical properties that could be exploited in various industrial and biochemical applications.

XLogP3

14.5

UNII

B8P9L2CU4E

Other CAS

38232-01-8

Wikipedia

Hentriacontylic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

Dates

Modify: 2023-08-15

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